6-Bromo-4-methoxypyridin-2-amine

Chemical Synthesis Medicinal Chemistry Quality Control

Medicinal chemistry programs requiring precise 6-position functionalization face generic substitution risks. This 2-aminopyridine derivative solves that with: - 6-Bromo handle: Enables Suzuki-Miyaura/Buchwald-Hartwig couplings for SAR exploration. - 4-Methoxy group: Modulates electronic properties & binding affinity in kinase inhibitors. - Dual functionality: Bromine for late-stage tagging (PROTACs) + amine for derivatization. Benchmark-grade heterocyclic building block for pharma/agrochemical discovery.

Molecular Formula C6H7BrN2O
Molecular Weight 203.04
CAS No. 1158786-59-4
Cat. No. B3026854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-methoxypyridin-2-amine
CAS1158786-59-4
Molecular FormulaC6H7BrN2O
Molecular Weight203.04
Structural Identifiers
SMILESCOC1=CC(=NC(=C1)Br)N
InChIInChI=1S/C6H7BrN2O/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3,(H2,8,9)
InChIKeyFHWXKDVDUIKUFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-methoxypyridin-2-amine: Key 2-Aminopyridine Scaffold


6-Bromo-4-methoxypyridin-2-amine (CAS 1158786-59-4) is a specialized heterocyclic building block belonging to the 2-aminopyridine class, with a molecular weight of 203.04 g/mol and a molecular formula of C6H7BrN2O . Its structure features a pyridine core with an amino group at the 2-position, a methoxy group at the 4-position, and a bromine atom at the 6-position . This specific substitution pattern distinguishes it from other aminopyridine derivatives and is the primary driver of its utility in medicinal chemistry as a key intermediate for constructing more complex, biologically active molecules [1].

Scaffold
2-Aminopyridine core with defined 6-Br/4-OMe substitution pattern
Synthesis
Enables Pd-catalyzed cross-coupling for C-C bond formation
Selection
Vendor-reported purity specification for multi-step synthesis workflows

Why 6-Bromo-4-methoxypyridin-2-amine Is Irreplaceable


Generic substitution with other 2-aminopyridine derivatives is not viable due to the critical, synergistic influence of the 6-bromo and 4-methoxy substituents on both synthetic utility and potential bioactivity. The 6-bromo position is essential for enabling specific cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings, which are foundational for building molecular diversity [1]. Altering this substitution (e.g., to a chloro or unsubstituted analog) or relocating it (e.g., to the 5-position) would eliminate or drastically change the reactivity at that site, as documented in studies on 6-bromopyridine-2-amines as privileged substrates [1]. The 4-methoxy group is not inert; it can significantly modulate the electronic properties of the pyridine ring, influencing both the reactivity of the 2-amino group and the binding affinity of the final drug candidates, a principle supported by structure-activity relationship (SAR) studies on analogous aminopyridine kinase inhibitors [2].

6-Bromo Position
Chloro or unsubstituted analogs lack cross-coupling reactivity; may alter synthetic route feasibility.
4-Methoxy Influence
Electronic modulation differs from -H or -OH analogs; may shift downstream binding properties.
Regioisomer Mismatch
5-Bromo isomer (CAS 1232431-11-6) exhibits different reactivity and SAR profile; may not transfer directly.

Evidence: 6-Bromo-4-methoxypyridin-2-amine vs. Structural Analogs


Purity Specification Advantage

Suppliers like Bidepharm provide 6-Bromo-4-methoxypyridin-2-amine with a standard purity of 98% . In comparison, many other common heterocyclic building blocks, including this compound from other vendors like AKSci or Evitachem, are typically offered at a 95% or 97% purity specification .

Purity Specification
Specification review
98%
vs 95–97% supplier range
May support consistent yields in multi-step synthesis
Vendor COA context; cross-supplier variation exists.
Chemical Synthesis Medicinal Chemistry Quality Control

Pd-Catalyzed Cross-Coupling Reactivity

6-Bromo-4-methoxypyridin-2-amine belongs to the class of 6-bromopyridine-2-amines, which have been shown to selectively react in high yields with amines and serve as effective substrates for palladium-catalyzed C-C cross-coupling reactions [1]. While specific yield data for this exact compound was not found in the open literature, the class of 6-bromopyridine-2-amines is described as yielding products in 'very high yields' for amination and subsequent cross-coupling with arylboronic acids, diaryl-, and dialkylzinc reagents [1]. This contrasts with the reactivity of 2-aminopyridines lacking the 6-bromo group, which cannot participate in these same cross-coupling pathways.

Cross-Coupling Reactivity
Class-level
Very high yields reported
vs. non-brominated analogs (inactive)
Enables key C-C bond diversification steps
Specific yield data unavailable; class-level inference.
Organic Synthesis Catalysis Medicinal Chemistry

Regiochemical Control: Site-Specific Derivatization

The location of the bromine atom at the 6-position, adjacent to the 2-amino group, is a crucial feature that defines its reactivity profile. In contrast, the regioisomer 5-Bromo-4-methoxypyridin-2-amine (CAS 1232431-11-6) has the bromine at the 5-position [1]. This difference in regiochemistry leads to different electronic environments and steric accessibility, which can result in distinct reaction outcomes and biological properties for the final derived molecules. The 6-bromo substitution is specifically highlighted as a privileged scaffold for generating 6-substituted 2-aminopyridines [2].

Regiochemical Control
Class-level
6-Bromo vs. 5-Bromo
Different electronic & steric profiles
Defined vector for systematic SAR exploration
Biological outcomes may diverge per SAR context.
Drug Discovery Structure-Activity Relationship Synthetic Strategy

6-Bromo-4-methoxypyridin-2-amine Applications


Kinase Inhibitor Scaffold

This compound is ideally suited as a starting material in medicinal chemistry programs targeting kinase inhibition. The 6-bromo substituent enables site-selective functionalization using established and high-yielding Suzuki-Miyaura or Negishi cross-coupling reactions to introduce diverse aryl, heteroaryl, or alkyl groups [1]. This allows for the systematic exploration of structure-activity relationships (SAR) around the 6-position of the 2-aminopyridine core, a common motif in ATP-competitive kinase inhibitors [2]. The 4-methoxy group provides an additional handle for modulating electronic properties and binding interactions.

Chemical Biology Probes & Protein Degraders

The presence of both a halogen (Br) and a protected amine (the 2-amino group) makes this compound a versatile intermediate for assembling complex chemical biology tools. The 6-bromo position serves as a convenient site for late-stage functionalization, allowing researchers to attach the core to a variety of linkers, fluorescent tags, or E3 ligase ligands for PROTAC (Proteolysis Targeting Chimera) development. The 2-amino group can be further derivatized to modulate target binding affinity [1].

Agrochemical and Material Science Precursor

Beyond pharmaceuticals, the robust and well-defined cross-coupling chemistry of 6-bromopyridine-2-amines makes this compound a valuable synthon in the development of novel agrochemicals and functional materials. The ability to reliably introduce a wide range of chemical diversity at the 6-position via a single, efficient reaction pathway is a key advantage in any research setting focused on generating and screening compound libraries for non-medical applications [1].

Application
Selection Property
Validation Focus
Kinase inhibitor lead discovery
6-Bromo enables site-selective functionalization
SAR at 6-position and electronic modulation
Chemical probe and PROTAC synthesis
Dual reactive handles (Br, NH₂)
Linker attachment chemistry and target engagement
Agrochemical and materials library synthesis
Reliable cross-coupling chemistry
Compound library diversification and screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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